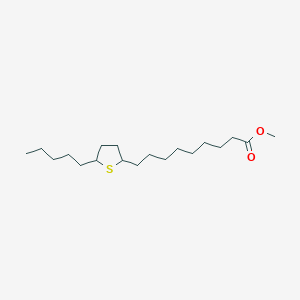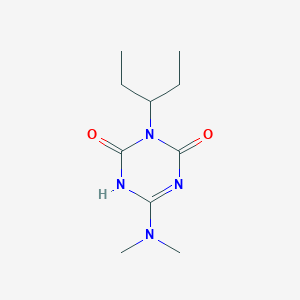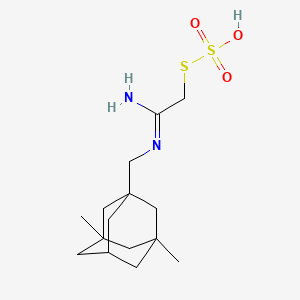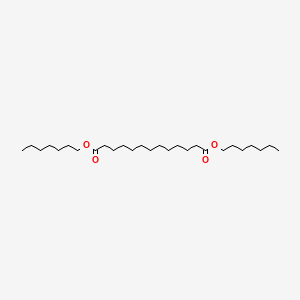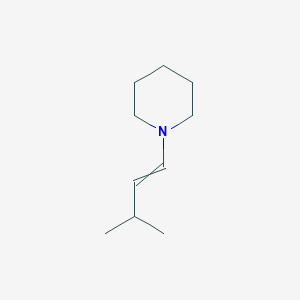![molecular formula C22H16N6O2 B14655985 (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene CAS No. 52005-37-5](/img/structure/B14655985.png)
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene is a complex organic compound characterized by its unique structure, which includes a nitronaphthalene moiety, a phenyldiazenyl group, and a triazene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene typically involves a multi-step process:
Formation of the Nitronaphthalene Moiety: This can be achieved through nitration of naphthalene using a mixture of concentrated sulfuric acid and nitric acid.
Synthesis of the Phenyldiazenyl Group: This involves the diazotization of aniline followed by coupling with a suitable aromatic compound.
Triazene Linkage Formation: The final step involves the reaction of the nitronaphthalene derivative with the phenyldiazenyl compound under controlled conditions, often using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of advanced materials such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The triazene linkage can also participate in the formation of reactive species that can disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-2-ene: Similar structure but with a different triazene linkage.
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-3-ene: Another isomer with a different triazene linkage.
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-4-ene: Yet another isomer with a different triazene linkage.
Uniqueness
The uniqueness of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene lies in its specific triazene linkage and the combination of functional groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
52005-37-5 |
|---|---|
Fórmula molecular |
C22H16N6O2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-[(4-nitronaphthalen-1-yl)diazenyl]-2-phenyldiazenylaniline |
InChI |
InChI=1S/C22H16N6O2/c29-28(30)22-15-14-19(17-10-4-5-11-18(17)22)25-27-26-21-13-7-6-12-20(21)24-23-16-8-2-1-3-9-16/h1-15H,(H,25,26) |
Clave InChI |
GUBNHCVJPAIXPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC=C2NN=NC3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
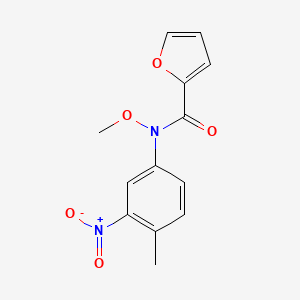


![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
